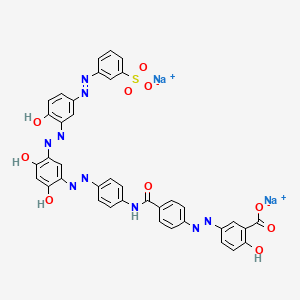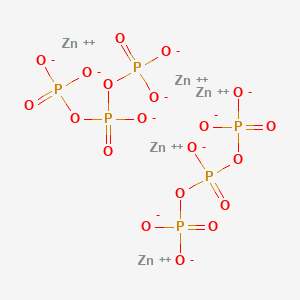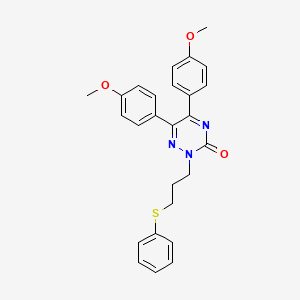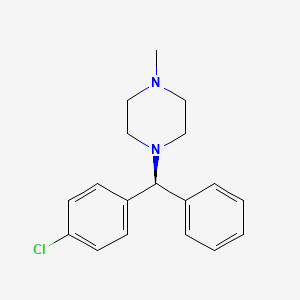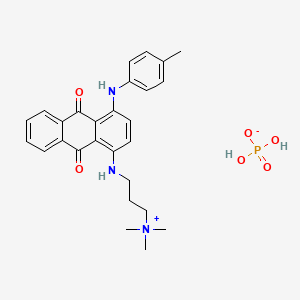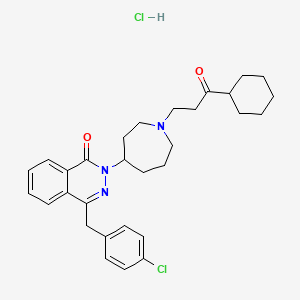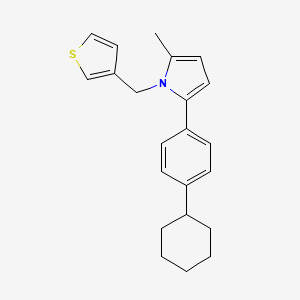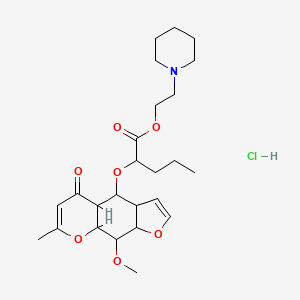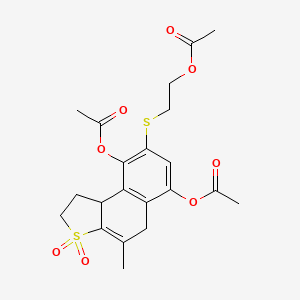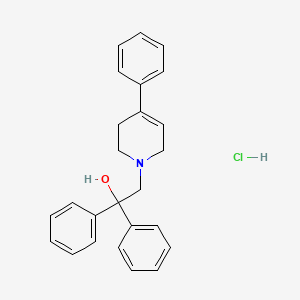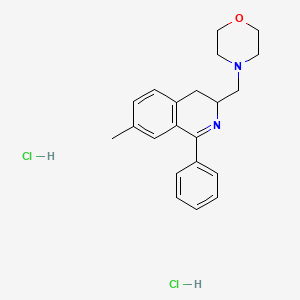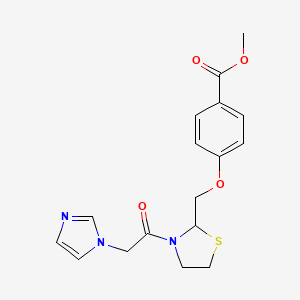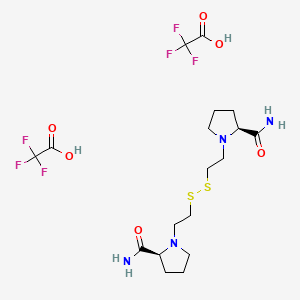
N,N'-Bis(prolyl)cystamine bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of prolyl groups attached to a cystamine backbone, with trifluoroacetate as the counterion. Its structure and reactivity make it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with proline derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature. The prolyl groups are introduced through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization and chromatography, are employed to isolate the desired product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cystamine backbone can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The prolyl groups can participate in substitution reactions, where the amide bonds are cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create hydrogels and other polymeric materials.
Biology: Employed in the study of protein-protein interactions and as a reagent for modifying proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) involves its ability to form stable amide bonds and disulfide linkages. These interactions allow it to modify proteins and peptides, influencing their structure and function. The compound can also act as a cross-linking agent, creating networks of polymers that have unique mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Similar in structure but with acryloyl groups instead of prolyl groups.
N,N’-Bis(maleimido)cystamine: Contains maleimido groups, which provide different reactivity and applications.
N,N’-Bis(succinimidyl)cystamine: Features succinimidyl groups, commonly used in bioconjugation reactions.
Uniqueness
N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) is unique due to the presence of prolyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
147529-90-6 |
|---|---|
Molecular Formula |
C18H28F6N4O6S2 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2S)-1-[2-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]ethyldisulfanyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26N4O2S2.2C2HF3O2/c15-13(19)11-3-1-5-17(11)7-9-21-22-10-8-18-6-2-4-12(18)14(16)20;2*3-2(4,5)1(6)7/h11-12H,1-10H2,(H2,15,19)(H2,16,20);2*(H,6,7)/t11-,12-;;/m0../s1 |
InChI Key |
BHVVBUUGFOZWRP-AQEKLAMFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCSSCCN2CCC[C@H]2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)CCSSCCN2CCCC2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


